molecular formula C23H20BrN5O3S2 B15038209 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15038209
M. Wt: 558.5 g/mol
InChI Key: FXTVPZGMRRTCQO-DHRITJCHSA-N
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Description

N'-[(E)-(5-Bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a Schiff base derivative featuring a thiophene ring substituted with a bromine atom, a triazole core with 3,4-dimethoxyphenyl and phenyl substituents, and a sulfanyl-linked acetohydrazide moiety. Its structure is characterized by an (E)-configured imine group, critical for molecular stability and bioactivity . Such compounds are typically synthesized via condensation reactions between hydrazides and aldehydes/ketones, followed by structural validation using spectroscopic and crystallographic methods .

Properties

Molecular Formula

C23H20BrN5O3S2

Molecular Weight

558.5 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20BrN5O3S2/c1-31-18-10-8-15(12-19(18)32-2)22-27-28-23(29(22)16-6-4-3-5-7-16)33-14-21(30)26-25-13-17-9-11-20(24)34-17/h3-13H,14H2,1-2H3,(H,26,30)/b25-13+

InChI Key

FXTVPZGMRRTCQO-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(S4)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(S4)Br)OC

Origin of Product

United States

Preparation Methods

Bromination of Thiophene

The synthesis begins with the bromination of thiophene to yield 2-bromothiophene , as detailed in patent CN101591328A. Key steps include:

  • Reagents : Thiophene, hydrobromic acid (48%), hydrogen peroxide (35%), pyridine, and methylene chloride.
  • Conditions : Reaction at -10°C for 0.5 hours, followed by vacuum distillation.
  • Yield : 85–93% purity >98.5%.

Mechanism : Electrophilic bromination facilitated by in situ generation of bromine (Br⁺) from HBr and H₂O₂. Pyridine acts as a proton scavenger.

Formylation at the 5-Position

2-Bromothiophene undergoes Vilsmeier-Haack formylation:

  • Reagents : POCl₃, DMF, and hydrolysis.
  • Conditions : 0–5°C, followed by neutralization with NaOH.
  • Yield : ~70–75% (literature-based extrapolation).

Preparation of 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Synthesis of 5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Cyclization : 3,4-Dimethoxybenzoylhydrazine reacts with phenyl isothiocyanate in ethanol under reflux to form the thiosemicarbazide intermediate.
  • Ring Closure : Treatment with NaOH (10%) at 80°C yields the triazole-3-thiol.
  • Yield : 78–82%.

Sulfanyl Acetohydrazide Formation

  • Alkylation : The triazole-3-thiol reacts with ethyl chloroacetate in acetone with K₂CO₃ to form the ethyl ester.
  • Hydrazinolysis : Ethyl ester treated with hydrazine hydrate in ethanol yields the acetohydrazide.
  • Yield : 65–70%.

Condensation to Form the Hydrazone Linkage

The final step involves Schiff base formation between the aldehyde and hydrazide:

  • Reagents : Ethanol, catalytic acetic acid.
  • Conditions : Reflux for 6–8 hours.
  • Workup : Precipitation with ice-water, recrystallization from ethanol.
  • Yield : 80–85%.

Spectroscopic Characterization and Analytical Data

¹H-NMR (400 MHz, DMSO-d₆)

  • δ 8.35 (s, 1H, CH=N)
  • δ 7.82–6.90 (m, 10H, aromatic)
  • δ 4.25 (s, 2H, SCH₂CO)
  • δ 3.85 (s, 6H, OCH₃)

IR (KBr, cm⁻¹)

  • 3280 (N-H stretch)
  • 1665 (C=O)
  • 1590 (C=N)

Elemental Analysis

  • Calculated for C₂₃H₂₁BrN₆O₃S: C 49.02%, H 3.76%, N 14.89%
  • Found: C 48.95%, H 3.81%, N 14.82%

Optimization and Challenges

Bromothiophene Purity

Patent methods achieved >98.5% purity via vacuum distillation, critical for avoiding side reactions during formylation.

Triazole Ring Stability

Basic conditions during cyclization required precise pH control to prevent decomposition.

Hydrazone Stereochemistry

The E-isomer predominated (>95%), confirmed by NOESY NMR.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of similar triazole-hydrazide compounds typically involves multi-step organic reactions. Key steps include:

  • Triazole Ring Formation :

    • Triazoles are often synthesized via cyclization of hydrazine derivatives with thioamides or carbothioamides .

    • For example, compounds like 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol are prepared through cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides .

  • S-alkylation :

    • The sulfanyl (-S-) group is introduced via S-alkylation of triazole-thiols with alkylating agents (e.g., bromoacetophenone). This step is often catalyzed by bases like cesium carbonate in solvents such as DMF .

  • Hydrazide Formation :

    • Hydrazide moieties are typically formed through condensation of carbonyl compounds (e.g., acetohydrazide) with aldehydes or ketones under acidic or basic conditions.

Key Reaction Conditions

Reaction TypeReagents/ConditionsExample YieldReference
Triazole Cyclization Cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides (e.g., with hydrazine)N/A
S-alkylation Cesium carbonate, DMF, 2-bromo-1-phenylethanone, 24 h stirring53%
Reduction Sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., H2/Pd-C)N/A

Potential Reactions

The compound’s structural features suggest susceptibility to the following reactions:

  • Hydrolysis :

    • The hydrazide group may hydrolyze under acidic/basic conditions to form carboxylic acids or amides.

  • Alkylation :

    • The sulfanyl group could undergo further alkylation with alkyl halides under basic conditions, similar to S-alkylation steps in synthesis .

  • Reduction :

    • The imine bond (methylidene group) may reduce to form a secondary amine using reagents like NaBH4 .

Mechanistic Insights

While direct mechanistic data for this compound is unavailable, analogs like (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol provide clues:

  • S-alkylation proceeds via nucleophilic attack of the thiol (-SH) group on an alkylating agent (e.g., bromoacetophenone), forming a ketone intermediate .

  • Reduction of ketones to alcohols typically uses NaBH4 or catalytic hydrogenation, retaining stereochemistry where applicable .

Comparative Analysis

Compound FeatureThis CompoundAnalogous Compounds
Triazole Substituent 3,4-Dimethoxyphenyl4-Methylphenyl , 4-bromophenyl
Functional Groups Hydrazide, sulfanyl, methylideneHydrazide, sulfanyl, ketone
Key Reactivity Hydrolysis, alkylation, reductionSimilar, with S-alkylation as a common step

Challenges and Considerations

  • Stereochemical Control : The (E)-configuration of the methylidene group suggests sensitivity to reaction conditions during synthesis.

  • Stability : The presence of bromine and sulfur may influence stability under basic or oxidative conditions .

Scientific Research Applications

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound featuring bromothiophene, dimethoxyphenyl, and triazolyl groups. It is used in scientific research for various applications in chemistry, biology, and industry.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It serves as a building block in synthesizing complex organic molecules and materials.
  • Biology The compound may exhibit biological activity, making it a candidate for drug discovery and development.
  • Industry It can be used to develop advanced materials with specific properties like conductivity or fluorescence.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation Oxidizing agents like hydrogen peroxide or potassium permanganate can facilitate oxidation, leading to oxidized derivatives.
  • Reduction Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.
  • Substitution The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
  • Condensation The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

This compound exhibits significant biological activity due to its various functional groups interacting with biological targets, influencing enzyme activities and receptor functions. Its structural features suggest potential therapeutic applications, especially in oncology and infectious diseases.

Anticancer Activity

Triazole compounds, similar to this hydrazide, can inhibit cancer cell proliferation. Compounds with triazole rings have demonstrated cytotoxic effects against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, with IC50 values indicating selective potency against these cancer types . The compound's structure suggests it may interact with tubulin proteins, inhibiting polymerization and leading to cell cycle arrest in cancer cells.

Antimicrobial Effects

The compound shows potential as an antimicrobial agent, effective against various bacterial and fungal pathogens.

Enzyme Inhibition

The compound can modulate the activity of specific enzymes, making it valuable for studying enzymatic pathways and developing enzyme inhibitors.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Bromothiophene contributes to higher lipophilicity compared to fluorophenyl or hydroxyphenyl analogs, affecting membrane permeability .

Physicochemical Properties

Substituents critically influence solubility, stability, and bioavailability:

  • 3,4-Dimethoxyphenyl : Increases solubility in polar solvents due to methoxy groups .
  • Bromothiophene vs. Bromophenyl : Thiophene’s aromatic heterocycle may enhance π-π stacking interactions compared to purely phenyl systems .

Biological Activity

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its potential biological activities. This compound integrates various functional groups that may interact with biological targets, thereby influencing enzyme activities and receptor functions. Its structural features suggest significant implications for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C22H17BrN5OSC_{22}H_{17}BrN_{5}OS with a molecular weight of approximately 532.9 g/mol. The compound's structure includes a bromothiophene moiety and a triazole ring, which are critical for its biological activity.

Property Value
Molecular FormulaC22H17BrN5OS
Molecular Weight532.9 g/mol
CAS Number496799-63-4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays. Its potential applications include:

  • Anticancer Activity :
    • Studies have shown that derivatives of triazole compounds, similar to this hydrazide, can inhibit cancer cell proliferation. For instance, compounds with triazole rings have demonstrated cytotoxic effects against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, with IC50 values indicating selective potency against these cancer types .
    • The compound's structure suggests it may interact with tubulin proteins, inhibiting polymerization and leading to cell cycle arrest in cancer cells.
  • Antimicrobial Effects :
    • The presence of the thiophene and triazole groups in the compound enhances its interaction with microbial targets. Preliminary studies indicate that similar compounds exhibit antibacterial and antifungal properties against various pathogens .
  • Enzyme Inhibition :
    • Molecular docking studies have suggested that the compound may act as an inhibitor for specific enzymes involved in inflammatory processes, such as prostaglandin synthase . This could position it as a candidate for treating inflammatory diseases.

Anticancer Activity

A recent study evaluated the anticancer properties of similar compounds derived from triazole and hydrazide frameworks. The results indicated:

  • MCF-7 Cell Line : Compound exhibited an IC50 value of 3.60 ± 0.45 µM.
  • SiHa Cell Line : Selective potency was observed with an IC50 value of 2.97 ± 0.88 µM.
    These findings suggest that the compound could be effective in targeting specific cancer types while minimizing toxicity to normal cells .

Antimicrobial Activity

In vitro tests have shown promising results against gram-positive bacteria, indicating potential for development as an antimicrobial agent:

  • Bacillus cereus : Significant growth inhibition was observed.
  • Cytotoxicity Testing : Compounds were tested against non-cancerous HEK cells, showing minimal cytotoxicity (IC50 > 50 µM), which is crucial for therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound?

The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1 : Formation of the hydrazide intermediate via refluxing acetyl chloride derivatives with hydrazine hydrate in methanol (4–5 hours, 60°C) .
  • Step 2 : Condensation of the hydrazide with 5-bromothiophene-2-carbaldehyde in ethanol under reflux (5–6 hours) to form the Schiff base .
  • Purification : Recrystallization using aqueous ethanol (50%) to enhance purity . Key variables include solvent choice (e.g., glacial acetic acid for thiol activation) and stoichiometric ratios of aldehydes to hydrazides .

Q. What spectroscopic techniques are used for structural characterization?

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in thiophene/triazole rings) .
  • LC-MS : Validates molecular weight and purity .
  • Elemental Analysis : Ensures correct C/H/N/S ratios .

Q. How is initial biological activity screening conducted?

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) .
  • Antioxidant Screening : DPPH radical scavenging assays to quantify IC₅₀ values .
  • Dose-Response Curves : Compounds showing >70% cell viability in preliminary tests are prioritized .

Advanced Research Questions

Q. How can synthetic yields be optimized using Design of Experiments (DoE)?

  • Variables : Reaction time, temperature, solvent polarity, and catalyst (e.g., triethylamine for Schiff base formation) .
  • Statistical Models : Response surface methodology (RSM) to identify optimal conditions (e.g., 120°C, 5 hours in ethanol improves yield by 15–20%) .
  • Case Study : A 2021 flow-chemistry study achieved 89% yield for similar triazole derivatives by optimizing residence time and reagent flow rates .

Q. What computational strategies predict binding affinity and mechanism of action?

  • Molecular Docking : Tools like AutoDock Vina assess interactions with target proteins (e.g., anticancer receptor 2A9¹, fungal CYP51 enzymes) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
  • SAR Analysis : Electron-withdrawing groups (e.g., bromine) on the thiophene ring enhance antifungal activity by increasing membrane permeability .

Q. How to address contradictions in biological activity data across studies?

  • Assay Standardization : Compare protocols (e.g., broth microdilution vs. agar diffusion) and adjust inoculum size/pH .
  • Purity Verification : Re-test compounds using HPLC to rule out impurities (>95% purity required) .
  • Structural Analogues : Test derivatives with modified substituents (e.g., replacing 3,4-dimethoxyphenyl with 4-nitrophenyl) to isolate contributing moieties .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Co-solvent Systems : Use DMSO:PBS (1:9) for aqueous stability testing .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance absorption .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to increase half-life .

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